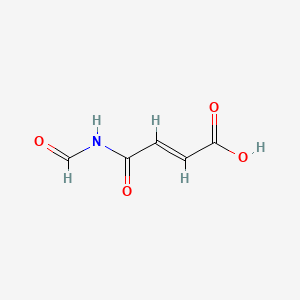
Bis(1-cyanoethyl) phthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1-cyanoethyl) phthalate is a chemical compound that belongs to the family of phthalates, which are esters of phthalic acid. Phthalates are widely used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics. This compound is specifically known for its applications in various industrial processes and products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-cyanoethyl) phthalate typically involves the esterification of phthalic anhydride with 1-cyanoethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions. The reaction can be represented as follows:
Phthalic Anhydride+21-Cyanoethanol→Bis(1-cyanoethyl) phthalate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities.
化学反应分析
Types of Reactions
Bis(1-cyanoethyl) phthalate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and 1-cyanoethanol.
Oxidation: The compound can be oxidized under specific conditions to produce phthalic acid derivatives.
Substitution: this compound can participate in substitution reactions where the cyanoethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid and 1-cyanoethanol.
Oxidation: Phthalic acid derivatives.
Substitution: Compounds with different functional groups replacing the cyanoethyl groups.
科学研究应用
Bis(1-cyanoethyl) phthalate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of polymers and resins.
Biology: Studied for its potential effects on biological systems, particularly in relation to its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, including its effects on liver function and reproductive health.
Industry: Utilized in the production of flexible plastics, adhesives, and coatings.
作用机制
The mechanism of action of Bis(1-cyanoethyl) phthalate involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors and altering their activity. This can lead to disruptions in the hypothalamic-pituitary-gonadal axis, affecting reproductive health and development. Additionally, this compound can induce oxidative stress and inflammation, contributing to its toxic effects on biological systems.
相似化合物的比较
Similar Compounds
- Bis(2-ethylhexyl) phthalate (DEHP)
- Diisononyl phthalate (DiNP)
- Diisodecyl phthalate (DiDP)
- Diethyl phthalate (DEP)
- Dimethyl phthalate (DMP)
- Dibutyl phthalate (DBP)
Uniqueness
Bis(1-cyanoethyl) phthalate is unique due to the presence of cyanoethyl groups, which impart distinct chemical properties compared to other phthalates. These properties influence its reactivity and interactions with biological systems, making it a compound of interest in various research fields.
属性
CAS 编号 |
6380-63-8 |
|---|---|
分子式 |
C14H12N2O4 |
分子量 |
272.26 g/mol |
IUPAC 名称 |
bis(1-cyanoethyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H12N2O4/c1-9(7-15)19-13(17)11-5-3-4-6-12(11)14(18)20-10(2)8-16/h3-6,9-10H,1-2H3 |
InChI 键 |
BTIOZBFFOWDNPZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C#N)OC(=O)C1=CC=CC=C1C(=O)OC(C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14727440.png)

![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)


![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)






![Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione](/img/structure/B14727504.png)
